

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoanthrafil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xanthoanthrafil

Cat. No.: B029224

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.^[1] Its mechanism of action is analogous to that of approved pharmaceuticals for the treatment of erectile dysfunction.^[1] This document provides a comprehensive overview of the known physical and chemical properties of **Xanthoanthrafil**, detailed experimental protocols for its analysis, and an elucidation of its role in the nitric oxide (NO) signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Xanthoanthrafil** are summarized below. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be considered as such.

Property	Value	Source
IUPAC Name	N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide	[1]
Synonyms	Benzamidenafil	[1]
CAS Number	1020251-53-9	[1]
Chemical Formula	C ₁₉ H ₂₃ N ₃ O ₆	[1]
Molar Mass	389.408 g·mol ⁻¹	[1]
Appearance	Light Yellow to Yellow Solid	
Melting Point	126-128 °C	
Boiling Point	612.1±55.0 °C (Predicted)	
Density	1.295±0.06 g/cm ³ (Predicted)	
Solubility	Chloroform (Slightly), DMSO (Slightly), Water (Slightly)	

Spectroscopic and Chromatographic Data

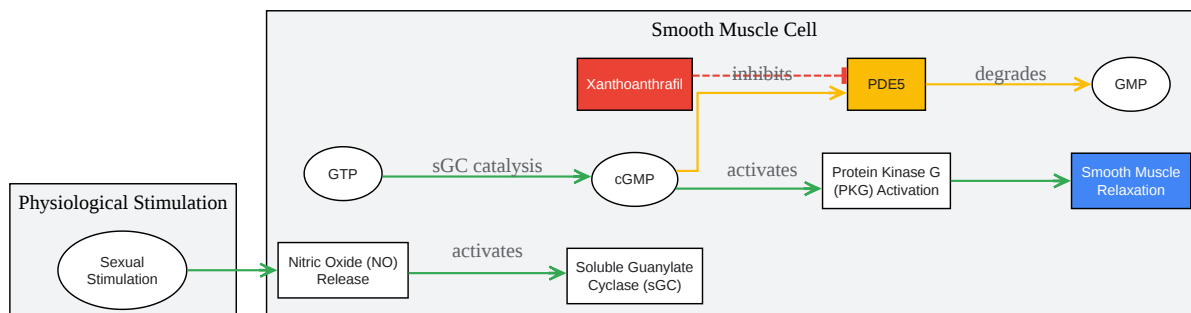
Detailed spectroscopic data for **Xanthoanthrafil** is not widely available in the public domain. However, based on its chemical structure and data from related PDE5 inhibitors, the following characteristics can be anticipated.

Technique	Expected Observations
^1H NMR	Signals corresponding to aromatic protons, methoxy groups, the propanol moiety, and the benzamide linkage.
^{13}C NMR	Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons of the side chains.
IR Spectroscopy	Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy	Absorption maxima in the UV region, typical for compounds with aromatic and conjugated systems. For the related compound sildenafil, absorption maxima are observed at 230 and 295 nm in aqueous solution. [2]
Mass Spectrometry	A molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor.[\[1\]](#) PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[\[3\]](#) By inhibiting PDE5, **Xanthoanthrafil** leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the smooth muscle of pulmonary arteries.[\[3\]](#)

The physiological effects of **Xanthoanthrafil** are primarily mediated through the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase.[\[4\]](#)[\[5\]](#) This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The resulting increase in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, vasodilation, and, in the context of erectile dysfunction, penile erection.[\[4\]](#)[\[6\]](#) **Xanthoanthrafil** enhances this process by preventing the breakdown of cGMP by PDE5.[\[4\]](#)



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Figure 1: Mechanism of action of **Xanthoanthrafil** in the NO/sGC/cGMP signaling pathway.

Experimental Protocols

The following are generalized protocols for the determination of key physical and chemical properties of **Xanthoanthrafil**. These should be adapted based on available instrumentation and specific experimental goals.

Melting Point Determination

Objective: To determine the temperature range over which **Xanthoanthrafil** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Xanthoanthrafil** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure:

- The capillary tube is placed in the heating block of the apparatus.
- A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.
- A second, fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 15-20 °C below the approximate melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Objective: To qualitatively assess the solubility of **Xanthoanthrafil** in various solvents.

Methodology:

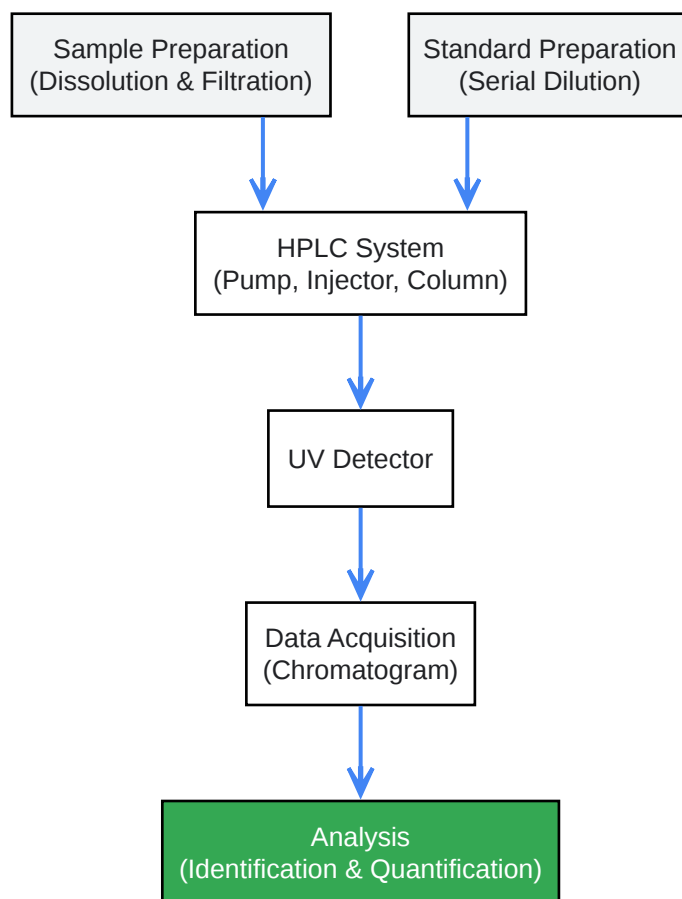
- Sample Preparation: A small, accurately weighed amount of **Xanthoanthrafil** (e.g., 1-5 mg) is placed into a small test tube or vial.
- Procedure:
 - A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, chloroform) is added to the test tube.
 - The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
 - The mixture is visually inspected for the presence of undissolved solid.
 - Solubility is classified based on observation (e.g., soluble, partially soluble, insoluble).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify **Xanthoanthrafil** in a sample.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
- Sample Preparation:
 - A standard stock solution of **Xanthoanthrafil** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - Working standards are prepared by serial dilution of the stock solution.
 - The sample to be analyzed is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.
- Chromatographic Conditions (Example):
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional modifier like 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 230 nm or 290 nm).
 - Injection Volume: 10-20 µL.
- Analysis: The retention time and peak area of **Xanthoanthrafil** in the sample are compared to those of the standards for identification and quantification.



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Figure 2: A generalized workflow for the analysis of **Xanthoanthrafil** by HPLC.

Conclusion

Xanthoanthrafil is a synthetic PDE5 inhibitor with a well-defined chemical structure and mechanism of action. While some of its physical properties have been predicted, further experimental determination is warranted for a complete characterization. The analytical methods and understanding of its role in the NO/sGC/cGMP signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related molecules. As with any unapproved substance, appropriate safety and handling precautions should be taken during its investigation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoanthrafil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029224#physical-and-chemical-properties-of-xanthoanthrafil]

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